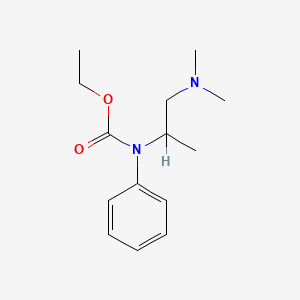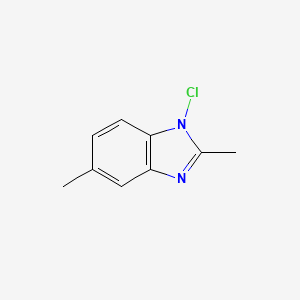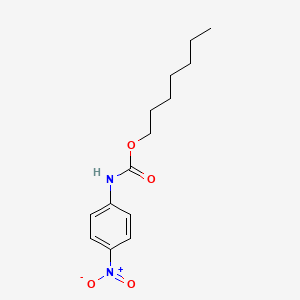
Carbamic acid, N-(4-nitrophenyl)-, heptyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-(4-nitrophenyl)-, heptyl ester is a chemical compound with the molecular formula C14H20N2O4 and a molecular weight of 280.3196 . This compound is known for its unique structure, which includes a heptyl ester group attached to a carbamic acid moiety, with a nitrophenyl group as a substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-(4-nitrophenyl)-, heptyl ester typically involves the reaction of heptyl alcohol with 4-nitrophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction can be represented as follows:
Heptyl alcohol+4-nitrophenyl isocyanate→Carbamic acid, N-(4-nitrophenyl)-, heptyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. After the reaction, the product is purified using techniques such as distillation or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, N-(4-nitrophenyl)-, heptyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters.
Aplicaciones Científicas De Investigación
Carbamic acid, N-(4-nitrophenyl)-, heptyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the nitrophenyl group into molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, N-(4-nitrophenyl)-, heptyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The ester group can undergo hydrolysis to release the active carbamic acid moiety, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, (4-nitrophenyl)-, ethyl ester: Similar structure but with an ethyl ester group instead of a heptyl ester group.
Carbamic acid, N-methoxy-, 4-nitrophenyl ester: Contains a methoxy group instead of a heptyl group.
Uniqueness
Carbamic acid, N-(4-nitrophenyl)-, heptyl ester is unique due to its longer heptyl ester chain, which can influence its solubility, reactivity, and biological activity compared to similar compounds with shorter ester chains.
Propiedades
Número CAS |
92374-99-7 |
|---|---|
Fórmula molecular |
C14H20N2O4 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
heptyl N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-2-3-4-5-6-11-20-14(17)15-12-7-9-13(10-8-12)16(18)19/h7-10H,2-6,11H2,1H3,(H,15,17) |
Clave InChI |
PJOBNIUGOZOAFD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


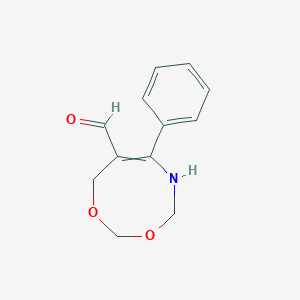
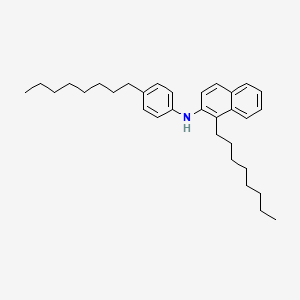

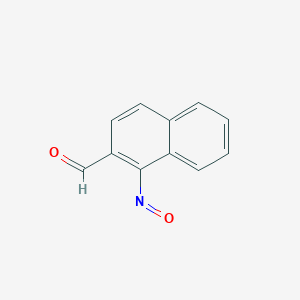
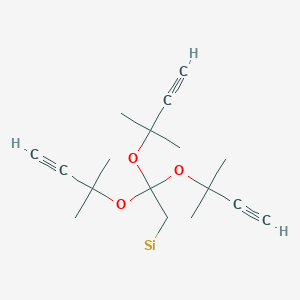

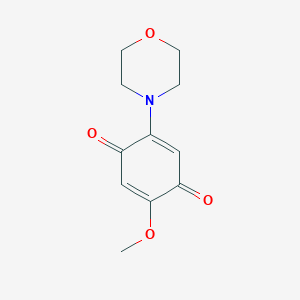
![3-Ethyl-2-[2-(morpholin-4-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B14363527.png)
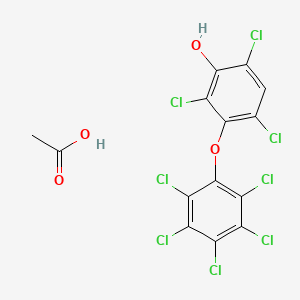
![1,4-Dimethyl-2-oxa-1,4-diazaspiro[4.6]undeca-6,8,10-trien-3-one](/img/structure/B14363541.png)
![3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine](/img/structure/B14363553.png)
